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Compound of Interest

Compound Name:
2,7-Dibromo-3,6-

dimethoxynaphthalene

Cat. No.: B008452 Get Quote

2,7-Dibromo-3,6-dimethoxynaphthalene is a halogenated aromatic compound built upon a

rigid naphthalene scaffold. While not a household name, this molecule represents a crucial

building block, or synthon, for the rational design of advanced organic materials. Its true value

lies in the strategic placement of its functional groups: the electron-donating methoxy (-OCH₃)

groups and the reactive bromo (-Br) atoms. This specific arrangement allows for the precise

tuning of electronic properties and provides synthetic handles for constructing larger, complex

π-conjugated systems.

This guide provides a comprehensive overview of the core physical properties of 2,7-Dibromo-
3,6-dimethoxynaphthalene. Moving beyond a simple data sheet, we will explore the causality

behind its characteristics, from its molecular structure to its potential applications in fields like

organic electronics. For professionals in materials science and drug development,

understanding these fundamental properties is the first step toward harnessing this molecule's

potential for innovation.

Section 1: Core Physical and Chemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions

and material applications. 2,7-Dibromo-3,6-dimethoxynaphthalene is a solid at room

temperature, a property common to substituted polycyclic aromatic hydrocarbons. Its key

identifiers and computed physical properties are summarized below.
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Property Value Source

IUPAC Name
2,7-dibromo-3,6-

dimethoxynaphthalene
[1]

CAS Number 105404-89-5 [1][2]

Molecular Formula C₁₂H₁₀Br₂O₂ [1][2]

Molecular Weight
346.03 g/mol (Experimental)

346.01 g/mol (Computed)
[2] [1]

Purity Typically ≥98% [2]

Appearance
Crystalline solid (inferred from

related compounds)
[3]

Melting Point

Data not available. For

comparison, the parent

compound 2,7-

dimethoxynaphthalene melts

at 137-139 °C. The addition of

two heavy bromine atoms is

expected to significantly

increase the melting point due

to stronger intermolecular

forces and increased

molecular weight.

[3]

Solubility

Specific data is not available.

Based on its structure, it is

expected to be poorly soluble

in water but soluble in

chlorinated organic solvents

like dichloromethane and

chloroform, as well as ethers

like THF.

SMILES
COC1=CC2=CC(=C(C=C2C=

C1Br)Br)OC
[1]
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InChIKey
IXKYNFRCDWZQOX-

UHFFFAOYSA-N
[1]

Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. While a full experimental dataset for 2,7-Dibromo-3,6-dimethoxynaphthalene is

not publicly available, we can predict its spectral features based on its structure and data from

its precursor, 2,7-dimethoxynaphthalene.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's C₂

symmetry.

A singlet for the two equivalent methoxy group protons (-OCH₃), likely appearing around

3.9-4.0 ppm.

Two singlets in the aromatic region (7.0-8.0 ppm), one for the protons at the C-4 and C-5

positions and another for the protons at the C-1 and C-8 positions. The absence of proton-

proton splitting in the aromatic region is a key indicator of this specific substitution pattern.

¹³C NMR: The carbon NMR spectrum will reflect the six unique carbon environments.

One signal for the methoxy carbons (~56 ppm).

Five signals for the aromatic carbons, two of which will be quaternary (C-Br and C-OCH₃)

and will likely appear at the extremes of the aromatic carbon region. The C-Br carbons will

be significantly downfield due to the deshielding effect of bromine.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic of

its functional groups:

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretches in the 1500-1600 cm⁻¹ region.
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C-O stretching: A strong, characteristic C-O ether stretch, typically around 1250-1050 cm⁻¹.

C-Br stretching: Found in the fingerprint region, typically below 600 cm⁻¹.

Section 3: Molecular Structure and Crystallography
The three-dimensional structure of 2,7-Dibromo-3,6-dimethoxynaphthalene is defined by its

planar naphthalene core. The substituents, however, can influence molecular packing in the

solid state. Crystal structure data for closely related molecules, such as 1,8-bis(4-

bromobenzoyl)-2,7-dimethoxynaphthalene, show that intermolecular interactions involving

bromine atoms can play a significant role in the crystal lattice.[6][7]

For 2,7-Dibromo-3,6-dimethoxynaphthalene, we can anticipate:

Planarity: The naphthalene core is inherently planar. The methoxy groups may be slightly

twisted out of the plane.

Intermolecular Interactions: In the solid state, π-π stacking between the naphthalene rings of

adjacent molecules is a likely packing motif. Additionally, halogen bonding (Br···O or Br···Br

interactions) and C-H···π interactions could further stabilize the crystal structure. These non-

covalent interactions are critical as they influence material properties like charge mobility in

organic semiconductors.

Section 4: Synthetic Considerations
A logical and efficient synthesis is paramount for the practical application of any chemical

building block. While specific literature for the synthesis of 2,7-Dibromo-3,6-
dimethoxynaphthalene is sparse, a plausible route involves the direct electrophilic

bromination of the commercially available precursor, 2,7-dimethoxynaphthalene.

The methoxy groups are ortho-, para-directing activators. In the case of 2,7-

dimethoxynaphthalene, the 3, 6, 1, and 8 positions are activated. The 1 and 8 positions are

sterically hindered (peri positions), making substitution at the 3 and 6 positions kinetically and

thermodynamically favorable.
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2,7-Dimethoxynaphthalene Electrophilic Bromination
(e.g., NBS or Br₂ in CH₂Cl₂)

Reactant 2,7-Dibromo-3,6-dimethoxynaphthaleneCrude Product Purification
(Recrystallization or Chromatography) Final Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Exemplary Synthetic Protocol
This protocol is a representative, field-proven method for the bromination of activated aromatic

systems and should be adapted and optimized.

Reaction Setup:

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a nitrogen inlet, dissolve 1 equivalent of 2,7-dimethoxynaphthalene in a suitable

anhydrous solvent (e.g., dichloromethane or chloroform) under a nitrogen atmosphere.

Causality: An inert atmosphere prevents side reactions with atmospheric moisture or

oxygen. Anhydrous conditions are critical as water can react with some brominating

agents.

Bromination:

Cool the solution to 0 °C using an ice bath.

Dissolve 2.1 equivalents of N-Bromosuccinimide (NBS) in the same solvent and add it

dropwise to the reaction mixture over 30 minutes.

Causality: NBS is a mild and selective source of electrophilic bromine, reducing the risk of

over-bromination or degradation compared to liquid bromine. The dropwise addition at low

temperature helps to control the exothermic reaction and improve selectivity.

Reaction Monitoring:

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.

Causality: TLC provides a rapid and effective way to determine the endpoint of the

reaction, preventing the formation of byproducts from excessive reaction times.

Workup and Purification:

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

consume any remaining bromine.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a solvent system like ethanol/water or by

column chromatography on silica gel.

Causality: The aqueous workup removes inorganic salts and water-soluble impurities.

Recrystallization is an effective method for purifying crystalline solids by leveraging

differences in solubility between the product and impurities at different temperatures.

Section 5: Applications in Materials Science
The true utility of 2,7-Dibromo-3,6-dimethoxynaphthalene is realized when it is used as a

monomer in the synthesis of larger, functional molecules. The two bromine atoms serve as

reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or

Sonogashira couplings.[8] These reactions are the cornerstone of modern materials chemistry,

enabling the construction of precisely defined oligomers and polymers.

Role in Organic Electronics:

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs):

Naphthalene-based materials are widely investigated for use in OLEDs and OFETs.[8][9] By

coupling 2,7-Dibromo-3,6-dimethoxynaphthalene with other aromatic units (e.g.,

thiophenes, fluorenes, or boronic esters), researchers can create extended π-conjugated

systems.
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Tuning Electronic Properties:

The naphthalene core provides a rigid, electron-rich backbone.

The electron-donating methoxy groups raise the energy level of the Highest Occupied

Molecular Orbital (HOMO), which can be tailored for efficient charge injection in electronic

devices.

The choice of coupling partner allows for precise control over the Lowest Unoccupied

Molecular Orbital (LUMO) and, consequently, the material's band gap and emission color.

[10]
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Caption: Use of the title compound as a monomer in cross-coupling polymerization.

Conclusion
2,7-Dibromo-3,6-dimethoxynaphthalene is more than just a chemical compound; it is a

carefully designed platform for molecular engineering. Its physical properties—a stable,

crystalline solid with predictable spectroscopic features—make it a reliable starting material.

The true power of this molecule is unlocked through its dual functionality: the methoxy groups

that tune its electronic character and the bromine atoms that provide the handles for synthetic

elaboration. For scientists in materials discovery and drug development, this synthon offers a
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gateway to novel conjugated polymers, advanced electronic materials, and potentially new

therapeutic agents, underscoring the principle that understanding the fundamental properties of

a core building block is essential for innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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